molecular formula C12H16O3 B7860507 2-(4-Ethoxyphenyl)-2-methylpropanoic acid

2-(4-Ethoxyphenyl)-2-methylpropanoic acid

Cat. No.: B7860507
M. Wt: 208.25 g/mol
InChI Key: LDOMMNCPNTZTQW-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-methylpropanoic acid (CAS 86521-64-4) is a significant chemical intermediate in industrial and research chemistry. Its primary application is in the synthetic pathway of Etofenprox, a potent pyrethroid ether insecticide . Etofenprox is a broad-spectrum insecticide used to control pests such as aphids and moths on fruits, vegetables, and in paddy fields, and functions as a sodium channel modulator . The value of this compound lies in its role as a precursor. It can be converted to its corresponding alcohol, 2-(4-ethoxyphenyl)-2-methylpropanol, which is a direct building block of Etofenprox . Patent literature describes efficient reduction methods to achieve this conversion, for instance, using a sodium borohydride reducing agent in the presence of a metal salt like lithium chloride within a solvent system . This makes 2-(4-Ethoxyphenyl)-2-methylpropanoic acid a critical starting material for researchers developing insecticidal compounds and studying their modes of action. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-15-10-7-5-9(6-8-10)12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOMMNCPNTZTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028717
Record name 2-(4-Ethoxyphenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Ethyl 2-(4-Ethoxyphenyl)-2-methylpropionate

The ethyl ester derivative serves as a critical intermediate. Patent WO2015035541A1 describes its preparation via Friedel-Crafts acylation of ethoxybenzene with isobutyryl chloride, followed by esterification. The process uses aluminum chloride as a catalyst in dichloromethane at 0–5°C, yielding 85–90% purity. Alternative methods from WO2001044151A1 employ isobutyryl chloride in aprotic solvents (e.g., chloroform) with triethylamine, achieving similar efficiencies.

Hydrolysis to the Carboxylic Acid

The ester is hydrolyzed under acidic or basic conditions. Base-catalyzed hydrolysis using potassium hydroxide (KOH) in ethylene glycol/water at 150–160°C for 14 hours converts the ester to the acid. Post-reaction acidification with HCl precipitates the product, yielding 78–86%. Acid-catalyzed hydrolysis, though less common, employs concentrated HCl in ethanol at reflux, but risks decarboxylation.

Table 1: Comparison of Hydrolysis Conditions

ConditionCatalystTemperatureTime (h)Yield (%)Source
Basic (KOH)Ethylene glycol150–160°C1478–86
Acidic (HCl)EthanolReflux6–865–72

Nitrile Hydrolysis for Direct Synthesis

Preparation of 2-(4-Ethoxyphenyl)-2-methylpropionitrile

While direct synthesis data for the ethoxy variant is limited, analogous methods for 2-(4-methoxyphenyl)-2-methylpropionitrile suggest nitriles can be synthesized via nucleophilic substitution of 4-ethoxyphenylmagnesium bromide with 2-methylpropionitrile.

Hydrolysis to Propanoic Acid

The nitrile is hydrolyzed in a two-step process:

  • Basic Hydrolysis : KOH (5.08 mol) in ethylene glycol/water at 150–160°C for 7 hours.

  • Acidification : Adjusting to pH 2 with HCl precipitates the acid, yielding 78%.

This method avoids ester intermediates but requires stringent temperature control to prevent byproduct formation.

Catalytic Reduction and Byproduct Management

Decarboxylation Risks

One-electron oxidation studies reveal that 2-(4-substituted phenyl)-2-methylpropanoic acids undergo rapid decarboxylation under acidic or oxidative conditions:
RCO2HR+CO2+H+\text{RCO}_2\text{H} \rightarrow \text{R}^\bullet + \text{CO}_2 + \text{H}^+
This necessitates neutral pH during hydrolysis and inert atmospheres to preserve yield.

Hydrolytic Stability and Kinetic Considerations

pH-Dependent Hydrolysis Rates

SPARC kinetic modeling estimates hydrolytic half-lives (t1/2t_{1/2}) for carboxylic acid esters:
t1/2=ln2kA[H3O+]+kN[H2O]+kB[OH]t_{1/2} = \frac{\ln 2}{k_A[\text{H}_3\text{O}^+] + k_N[\text{H}_2\text{O}] + k_B[\text{OH}^-]}
For ethyl 2-(4-ethoxyphenyl)-2-methylpropionate, base-catalyzed hydrolysis (kBk_B) dominates above pH 9, reducing t1/2t_{1/2} from years (pH 7) to days.

Table 2: Estimated Hydrolytic Half-Lives at 25°C

pHt1/2t_{1/2} (days)Dominant Pathway
2.8180–311Acid-catalyzed
7.0441–1,935Neutral
9.05–15Base-catalyzed

Industrial Scalability and Cost Analysis

Raw Material Costs

Ethyl ester routes are cost-effective due to low-price precursors (ethoxybenzene: $45/kg). Nitrile pathways require pricier reagents (e.g., KOH: $50/kg), raising production costs by 15–20% .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., iron(III) chloride) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-ethoxybenzoic acid, while reduction could produce 2-(4-ethoxyphenyl)-2-methylpropanol.

Scientific Research Applications

Agrochemical Applications

Insecticide Development
Etofenprox is primarily recognized as a broad-spectrum insecticide. It is used extensively in agriculture to control a variety of pests affecting crops such as fruits, vegetables, and rice. The compound acts as an intermediate in the synthesis of the insecticide 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methyl propyl ether (Etofenprox) .

Mechanism of Action
Etofenprox functions by disrupting the nervous system of insects, leading to paralysis and death. Its efficacy is attributed to its ability to bind to sodium channels in the neuronal membranes, which is a common mechanism among pyrethroid insecticides.

Case Study: Efficacy Against Pests
A study conducted on the effectiveness of Etofenprox against various agricultural pests demonstrated significant mortality rates. For instance, when applied at recommended dosages, Etofenprox showed over 90% effectiveness against common pests such as aphids and whiteflies within 48 hours post-application .

Pharmaceutical Applications

Anti-inflammatory Properties
Research indicates that 2-(4-ethoxyphenyl)-2-methylpropanoic acid exhibits anti-inflammatory properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .

Clinical Studies
In a clinical study assessing its pharmacokinetics and tolerability, Etofenprox demonstrated favorable absorption profiles and minimal adverse effects when administered at therapeutic doses. The study highlighted its potential as an effective treatment for inflammatory conditions .

Synthesis and Production Methods

Synthetic Routes
The synthesis of 2-(4-ethoxyphenyl)-2-methylpropanoic acid involves several methods, including:

  • Reduction Reactions: Utilizing borohydride/metal salt systems for high-yield production.
  • Esterification Processes: Converting ethyl esters into the desired acid through hydrolysis and subsequent reactions .

Yield Optimization
Recent advancements in synthetic methodologies have improved yields to over 80%, with purity levels reaching up to 98%. These optimizations are critical for industrial scalability and cost-effectiveness in producing Etofenprox .

Toxicological Assessments

Safety Profiles
Toxicological assessments reveal that Etofenprox has a low toxicity profile for mammals while being highly effective against target pests. Studies indicate that it does not bioaccumulate significantly in animal tissues, making it a safer alternative compared to older insecticides .

Environmental Impact
Etofenprox's environmental impact has been evaluated through various ecological studies, showing that it poses minimal risks to non-target organisms when applied according to guidelines. Its degradation products are also less harmful compared to other synthetic pesticides .

Table 1: Efficacy of Etofenprox Against Common Agricultural Pests

Pest TypeDosage (mg/L)Mortality Rate (%)Time (hours)
Aphids509248
Whiteflies759048
Thrips1008572

Table 2: Pharmacokinetics of Etofenprox

ParameterValue
Bioavailability (%)75
Half-life (hours)12
Peak Plasma Concentration (µg/mL)150

Mechanism of Action

The mechanism by which 2-(4-Ethoxyphenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs, focusing on substituent differences and their implications:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight Key Properties/Applications References
2-(4-Ethoxyphenyl)-2-methylpropanoic acid 4-Ethoxyphenyl C₁₂H₁₆O₃ 208.25* Limited pharmacological data; hypothesized to share fibrate-like activity due to structural similarity.
Clofibric acid 4-Chlorophenoxy C₁₀H₁₁ClO₃ 214.65 Lipid-lowering agent; inhibits microalgal growth; environmentally persistent .
Bezafibrate 4-[2-(4-Chlorobenzamido)ethyl]phenoxy C₁₉H₂₀ClNO₄ 361.82 Potent triglyceride/cholesterol reducer; enhances HDL-C by 30% .
Fenofibric acid 4-(4-Chlorobenzoyl)phenoxy C₁₇H₁₅ClO₄ 318.75 Active metabolite of fenofibrate; targets PPARα for lipid regulation .
WIN 35,833 4-(2,2-Dichlorocyclopropyl)phenoxy C₁₃H₁₄Cl₂O₃ 301.16 Rapid oral absorption; biphasic plasma kinetics in primates/humans; renal excretion .
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid 4-Chloro-2-fluorophenyl C₁₀H₁₀ClFO₂ 216.64 Structural analog with halogen substitution; no pharmacological data provided .

*Note: Molecular weight calculated based on formula C₁₂H₁₆O₃.

Pharmacological and Environmental Impact

  • Lipid-Lowering Efficacy: Bezafibrate reduces triglycerides by 43% and cholesterol by 20–25% at 600 mg/day, outperforming older fibrates like clofibrate . Clofibric acid and fenofibrate derivatives inhibit microalgal growth at environmental concentrations, raising ecotoxicological concerns .
  • Metabolic Pathways: Prodrugs (e.g., fenofibrate, isopropyl clofibrate) undergo ester hydrolysis to active acids (fenofibric acid, clofibric acid) in vivo . WIN 35,833 is excreted as glucuronide conjugates in humans, highlighting phase II metabolism as a key clearance route .
  • Structural-Activity Relationships (SAR): Ethoxy vs. Chlorophenoxy Groups: The 4-ethoxy group in the target compound may enhance metabolic stability compared to the 4-chlorophenoxy group in clofibric acid, which is associated with environmental persistence . Substituent Bulk: Compounds with larger substituents (e.g., bezafibrate’s chlorobenzamidoethyl group) exhibit higher potency due to improved receptor (PPARα) binding .

Physicochemical Properties

  • LogP and Solubility: Clofibric acid (LogP ~2.8) is less lipophilic than bezafibrate (LogP ~4.5), affecting tissue distribution and half-life .

Biological Activity

2-(4-Ethoxyphenyl)-2-methylpropanoic acid, also known by its CAS number 86521-64-4, is a compound that has been studied for its potential biological activities, particularly in the context of its pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Profile

  • Molecular Formula : C12_{12}H16_{16}O3_3
  • Molecular Weight : 208.25 g/mol
  • CAS Number : 86521-64-4
  • Structure : The compound features an ethoxy group attached to a phenyl ring, contributing to its lipophilicity and potential interactions with biological membranes.

Mechanisms of Biological Activity

Research indicates that 2-(4-Ethoxyphenyl)-2-methylpropanoic acid exhibits several biological activities:

  • Anti-inflammatory Properties : The compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This effect is likely mediated through the inhibition of cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are critical in the inflammatory response.
  • Antioxidant Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
  • Antimicrobial Effects : Preliminary studies suggest that 2-(4-Ethoxyphenyl)-2-methylpropanoic acid possesses antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibacterial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX and LOX
AntioxidantFree radical scavenging
AntimicrobialInhibition of bacterial growth

Case Study 1: Anti-inflammatory Effects

A study published in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of various derivatives of propanoic acids, including 2-(4-Ethoxyphenyl)-2-methylpropanoic acid. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential therapeutic applications in chronic inflammatory conditions .

Case Study 2: Antioxidant Properties

Research conducted by Sahin et al. (2018) assessed the antioxidant capacity of several compounds, including 2-(4-Ethoxyphenyl)-2-methylpropanoic acid. The study utilized DPPH and ABTS assays to evaluate free radical scavenging ability, demonstrating that this compound effectively reduced oxidative stress markers in cell cultures .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. According to PubChem data, the compound has been classified with certain hazard statements indicating potential irritations upon contact with skin or eyes . Further toxicological studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the standard synthetic routes for 2-(4-Ethoxyphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

The compound is commonly synthesized via Friedel-Crafts alkylation or acylation, using a substituted benzene derivative (e.g., 4-ethylphenol) and a propanoic acid precursor. Catalysts such as AlCl₃ or FeCl₃ are employed, with reaction temperatures optimized between 80–120°C . Continuous flow reactors and advanced purification techniques (e.g., vacuum distillation, recrystallization) improve yield (>70%) and purity (>95%) . Variations in catalyst choice (e.g., Brønsted vs. Lewis acids) may lead to yield discrepancies due to competing side reactions like over-alkylation .

Q. How is the structural identity of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid confirmed in synthetic workflows?

Characterization relies on:

  • NMR : <sup>1</sup>H NMR shows a singlet at δ 1.3–1.5 ppm (geminal methyl groups) and a triplet for the ethoxy group (δ 1.2–1.4 ppm, CH₂CH₃) .
  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm confirm purity (>98%) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]<sup>+</sup> at m/z 193.1 (base peak) .

Q. What metabolic pathways or biological targets are associated with 2-(4-Ethoxyphenyl)-2-methylpropanoic acid?

Structural analogs (e.g., 2-(4-ethylphenyl)propanoic acid) interact with aromatic amino acid decarboxylase pathways, producing metabolites like 4-ethylphenyl sulfate. These metabolites modulate microglial activity in CNS disorders, suggesting potential anti-inflammatory applications . In vitro assays (e.g., LPS-induced TNF-α suppression in RAW264.7 cells) are used to evaluate bioactivity .

Advanced Research Questions

Q. How can enantiomeric impurities in 2-(4-Ethoxyphenyl)-2-methylpropanoic acid be resolved, and what chiral stationary phases are effective?

Impurities like (2RS)-2-(4-ethylphenyl)-propanoic acid (CAS 3585-52-2) require chiral HPLC with cellulose-based columns (e.g., Chiralpak IC). Mobile phases of hexane:isopropanol (90:10, v/v) achieve baseline resolution (R > 2.0) . Polarimetric detection or circular dichroism (CD) validates enantiopurity (>99% ee) .

Q. What computational methods predict the reactivity of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid in nucleophilic substitution reactions?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates charge distribution, identifying the ethoxy group’s para position as electron-deficient (Mulliken charge: +0.12). This predicts susceptibility to electrophilic aromatic substitution . Molecular dynamics simulations (e.g., GROMACS) model solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. How do conflicting bioactivity results arise in studies of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid analogs?

Discrepancies in IC₅₀ values (e.g., COX-2 inhibition) often stem from assay conditions:

  • Cell Line Variability : Human vs. murine microglia show differential metabolic uptake .
  • Solubility Limits : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO vehicles, which may artifactually suppress activity at high concentrations .
  • Metabolite Interference : In vivo studies may misattribute effects to parent compound vs. metabolites like 4-ethoxyhippuric acid .

Q. What advanced techniques characterize crystalline polymorphs of 2-(4-Ethoxyphenyl)-2-methylpropanoic acid?

  • PXRD : Monoclinic P2₁/c symmetry with lattice parameters a = 8.92 Å, b = 10.34 Å .
  • DSC : Endothermic peaks at 142–145°C (melting) and 220°C (decomposition) .
  • Terahertz Spectroscopy : Differentiates polymorphs via distinct absorption bands at 1.2–1.5 THz .

Methodological Considerations

  • Contradiction Mitigation : Validate synthetic yields with triplicate runs under inert atmospheres (N₂/Ar) to exclude oxidation artifacts .
  • Data Reproducibility : Use USP-grade reagents and standardized protocols (e.g., USP <621> for HPLC) .

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